molecular formula C23H25N3O4S B2572078 (E)-2-(2-cyano-3-(3-isopropoxy-4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 868154-74-9

(E)-2-(2-cyano-3-(3-isopropoxy-4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2572078
CAS No.: 868154-74-9
M. Wt: 439.53
InChI Key: VRWISZLXYLMKEM-XNTDXEJSSA-N
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Description

(E)-2-(2-cyano-3-(3-isopropoxy-4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic small molecule characterized by a tetrahydrobenzo[b]thiophene core substituted with a cyanoacrylamide group and a 3-isopropoxy-4-methoxyphenyl moiety. This compound belongs to a class of α-cyanoacrylamide derivatives, which are frequently explored for their biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties . The (E)-stereochemistry of the acrylamide group and the electron-donating isopropoxy and methoxy substituents on the phenyl ring are critical to its physicochemical and pharmacological profile.

Properties

IUPAC Name

2-[[(E)-2-cyano-3-(4-methoxy-3-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-13(2)30-18-11-14(8-9-17(18)29-3)10-15(12-24)22(28)26-23-20(21(25)27)16-6-4-5-7-19(16)31-23/h8-11,13H,4-7H2,1-3H3,(H2,25,27)(H,26,28)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWISZLXYLMKEM-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(2-cyano-3-(3-isopropoxy-4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a novel derivative of tetrahydrobenzo[b]thiophene that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with various cyanoacrylamides. The synthetic route often employs methodologies such as Gewald reactions and multi-component reactions to achieve high yields and purity of the desired product. Characterization is performed using techniques like NMR, IR, and mass spectrometry to confirm the structure and purity of the synthesized compounds.

Antitumor Activity

Several studies have evaluated the antitumor activity of tetrahydrobenzo[b]thiophene derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown significant inhibitory effects on breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines. The growth inhibition is often quantified using the sulforhodamine B assay to determine the GI50 values (the concentration required to inhibit 50% of cell growth) .

Cell LineCompound Concentration (μM)GI50 Value (μM)
MCF-715025
NCI-H46015030
SF-26815020

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. The compound exhibits activity against both Gram-positive and Gram-negative bacteria. In vitro assays measuring the zone of inhibition reveal that derivatives containing specific functional groups enhance antibacterial efficacy. For example, compounds with phenolic hydroxyl groups at para positions show significantly higher activity against Staphylococcus aureus and Bacillus subtilis .

Bacterial StrainZone of Inhibition (mm)Compound Tested
Staphylococcus aureus15Compound A
Bacillus subtilis12Compound B

Antioxidant Activity

The antioxidant potential of tetrahydrobenzo[b]thiophene derivatives has been assessed using various assays such as DPPH scavenging and nitric oxide scavenging tests. Compounds have demonstrated significant antioxidant activity comparable to established antioxidants like ascorbic acid. The presence of electron-donating groups appears to enhance this activity .

The mechanisms underlying the biological activities of this compound are diverse:

  • Antitumor Mechanism : The antitumor activity may be attributed to the induction of apoptosis in cancer cells through mitochondrial pathways or by inhibiting specific oncogenic signaling pathways.
  • Antibacterial Mechanism : The antibacterial effect is likely due to interference with bacterial virulence factors such as biofilm formation and pilus assembly in uropathogenic strains .
  • Antioxidant Mechanism : The antioxidant properties are linked to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation processes .

Case Studies

  • Case Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells over a 48-hour period.
  • Biofilm Formation Inhibition : Another investigation revealed that specific analogs effectively inhibited biofilm formation in E. coli strains without affecting overall bacterial growth, suggesting a targeted antivirulence approach .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves the Gewald reaction, where a ketone or aldehyde reacts with an activated nitrile and sulfur in the presence of a base. This method allows for the efficient production of thiophene derivatives. Structural confirmation is achieved through various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry .

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of tetrahydrobenzo[b]thiophene derivatives. For instance, compounds derived from this framework exhibited antioxidant activities comparable to ascorbic acid. This suggests their utility in combating oxidative stress-related diseases .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
Compound A15
Ascorbic Acid12

Antimicrobial Activity

The compound has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In particular, certain derivatives showed zones of inhibition larger than those of standard antibiotics like ampicillin .

Table 2: Antibacterial Activity Results

CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus20
Compound BEscherichia coli15
Control (Ampicillin)Staphylococcus aureus18

Analgesic Effects

Investigations into the analgesic properties of related compounds revealed that some exhibited effects superior to standard analgesics such as metamizole when evaluated using the "hot plate" method on mice .

Acetylcholinesterase Inhibition

In the context of neurodegenerative diseases like Alzheimer’s, acetylcholinesterase inhibitors are crucial. Some tetrahydrobenzo[b]thiophene derivatives have shown substantial inhibition rates compared to known inhibitors like donepezil, indicating potential for cognitive enhancement therapies .

Therapeutic Potential

The pharmacological properties of thiophene derivatives suggest a wide range of therapeutic applications:

  • Anticancer : Due to their ability to interfere with cancer cell proliferation.
  • Anti-inflammatory : Potential in treating inflammatory conditions.
  • Antihypertensive : Possible use in managing hypertension.
  • Antidiabetic : Emerging research indicates potential benefits in glucose metabolism regulation .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of tetrahydrobenzo[b]thiophene derivatives:

  • A study found that certain derivatives exhibited significant antioxidant and antibacterial activities when tested against various pathogens .
  • Another investigation highlighted the promising analgesic effects of these compounds in animal models.

Chemical Reactions Analysis

Reduction of the Cyano Group

The nitrile group undergoes reduction to form a primary amine or amide.

Reduction Pathways

Reagent/ConditionsProductNotes
H₂, Raney Nickel (Ra-Ni)Primary amine (-CH₂NH₂)Requires high pressure
LiAlH₄ (Lithium Aluminum Hydride)Amide intermediatePartial reduction observed

For example, catalytic hydrogenation with Ra-Ni at 60–80 psi yields a primary amine, while LiAlH₄ in dry ether selectively reduces the nitrile to an imine intermediate .

Hydrolysis Reactions

The cyano and carboxamide groups are susceptible to hydrolysis under acidic or basic conditions.

Hydrolysis Pathways

ConditionReagentsProduct
Acidic (H₂SO₄, Δ)Concentrated H₂SO₄Carboxylic acid (-COOH)
Basic (NaOH, H₂O)Aqueous NaOHAmmonia and carboxylate salt

The carboxamide group hydrolyzes to a carboxylic acid under strong acidic conditions (e.g., 6M HCl, reflux), while the nitrile converts to a carboxylic acid via an intermediate amide .

Electrophilic Aromatic Substitution

The 3-isopropoxy-4-methoxyphenyl group directs electrophilic substitution to the ortho/para positions due to its electron-donating substituents.

Example Reaction: Nitration

ReagentConditionsProduct
HNO₃, H₂SO₄0–5°C, 2 hoursNitro derivative at para position

The methoxy group strongly activates the ring, favoring nitration at the para position relative to the isopropoxy group.

Hydrogenation of the Acrylamido Double Bond

The (E)-configured double bond undergoes catalytic hydrogenation to form a saturated derivative.

Hydrogenation Conditions

CatalystSolventPressureResult
Pd/C (10%)Ethanol1 atm H₂Saturated acrylamido product

Complete saturation occurs within 4–6 hours, confirmed by loss of the C=C IR stretch at ~1600 cm⁻¹ .

Cyclization and Rearrangement

Under thermal or acidic conditions, the tetrahydrobenzo[b]thiophene core may undergo ring expansion or contraction.

Example Cyclization

ConditionProductMechanism
H₂SO₄, ΔBenzothiazepine derivativeIntramolecular nucleophilic attack

This reaction leverages the nucleophilic sulfur atom attacking a carbonyl group, forming a seven-membered ring.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Phenyl Ring

Key Analogues:
  • Compound A: (Z)-2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 292057-56-8) .
  • Compound B: Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound H) .
  • Compound C: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates .
Structural Differences:
Compound Phenyl Substituents Core Structure Modifications
Target Compound 3-isopropoxy, 4-methoxy Tetrahydrobenzo[b]thiophene, carboxamide
Compound A 4-methoxy Tetrahydrobenzo[b]thiophene, carboxamide
Compound B 4-hydroxy, 3,5-dimethoxy Tetrahydrobenzo[b]thiophene, ethyl ester
Compound C Varied substituents 4,5-dimethylthiophene, ethyl ester
Functional Implications:
  • This aligns with findings for Compound B, where hydroxyl and methoxy groups significantly boosted antioxidant capacity .
  • Steric Hindrance : The bulkier isopropoxy group in the target compound may reduce binding affinity to enzymes like tyrosinase compared to smaller substituents (e.g., methoxy in Compound A) .
  • Solubility and Bioavailability : The carboxamide group in the target compound and Compound A improves water solubility relative to ester derivatives (e.g., Compound B) .
Yield Comparison:
Compound Yield (%) Reaction Conditions
Target Compound ~70–80* HFIP solvent, 3 Å molecular sieves
Compound A 22 Ethanol reflux, molecular sieves
Compound C 72–94 Toluene, piperidine catalyst

*Estimated based on analogous reactions .

Antioxidant Activity (DPPH Radical Scavenging):
Compound IC₅₀ (µM) Key Substituents
Target Compound ~15* 3-isopropoxy, 4-methoxy
Compound B 10 4-hydroxy, 3,5-dimethoxy
Compound C 20–50 Varied (e.g., 4-chloro, 4-methyl)

*Predicted based on structure-activity relationships (SAR) from .

Anti-inflammatory Activity:
  • The target compound’s carboxamide group may enhance COX-2 inhibition compared to ester derivatives (e.g., Compound C) .
  • Compound B’s hydroxyl group showed superior activity in lipid peroxidation assays, suggesting the target compound’s isopropoxy group may reduce this effect .

Key Research Findings

Substituent Position Matters : Para-methoxy groups (Compound A) improve solubility, while ortho-substituents (e.g., 3-isopropoxy in the target compound) introduce steric challenges .

Hybrid Structures : Combining electron-donating groups (isopropoxy, methoxy) with the tetrahydrobenzo[b]thiophene core balances antioxidant potency and metabolic stability .

Stereochemistry : The (E)-configuration in the target compound optimizes planarity for π-π stacking in enzyme active sites, a trait shared with active analogues .

Q & A

Basic: What are the key synthetic routes for this compound, and how are intermediates characterized?

Answer:
The synthesis typically involves Knoevenagel condensation between a cyanoacetamide-thiophene precursor and substituted benzaldehydes (e.g., 3-isopropoxy-4-methoxybenzaldehyde) under reflux with catalytic piperidine/acetic acid in toluene . Key steps include:

  • Intermediate preparation : Ethyl 2-cyanoacetamido-thiophene derivatives are synthesized via cyanoacetylation of amino-thiophene esters .
  • Condensation : The acrylamido group is introduced by reacting intermediates with aldehydes (5–6 hours, 72–94% yields) .
  • Characterization : Intermediates and final products are confirmed via 1H/13C NMR (chemical shifts for acrylamido protons at δ 8.25–8.29), IR (C≡N: ~2210 cm⁻¹; C=O: ~1660 cm⁻¹), HRMS (e.g., m/z 369 [M-1]), and melting points (e.g., 205–208°C) .

Advanced: How can researchers resolve contradictions in spectroscopic data for novel analogs?

Answer:
Discrepancies in NMR or mass spectra often arise from stereochemical variations or impurities . Mitigation strategies include:

  • Multi-technique validation : Cross-check 1D/2D NMR (COSY, HSQC) to confirm proton-carbon correlations .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formulas (e.g., ±0.001 Da accuracy) to rule out isobaric interferences .
  • Chromatographic purity : Use reverse-phase HPLC (MeCN:H₂O gradients) to isolate >95% pure compounds, minimizing side-product interference .

Basic: What analytical techniques are critical for confirming structure and purity?

Answer:

  • NMR spectroscopy : Assigns acrylamido (δ 8.2–8.3) and tetrahydrobenzo[b]thiophene protons (δ 2.2–2.3 for CH₃) .
  • IR spectroscopy : Confirms functional groups (e.g., C≡N at ~2212 cm⁻¹, amide C=O at ~1605 cm⁻¹) .
  • LC-MS/HRMS : Validates molecular weight (e.g., m/z 453 [M+Na]+ for analogs) .
  • Melting point analysis : Sharp ranges (e.g., 204–207°C) indicate crystallinity and purity .

Advanced: What strategies optimize reaction yields in acrylamido-thiophene synthesis?

Answer:

  • Catalyst optimization : Piperidine/acetic acid (0.35 mL:1.3 mL per 10 mmol) enhances Knoevenagel condensation efficiency .
  • Solvent selection : Toluene promotes high yields (88–90%) due to ideal polarity for imine formation .
  • Purification : Recrystallization (methanol) or HPLC (MeCN:H₂O gradients) removes unreacted aldehydes or byproducts .

Basic: How is antibacterial activity evaluated, and what mechanisms are proposed?

Answer:

  • Bioassays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Mechanistic studies : Fluorescence quenching assays or molecular docking suggest enzyme inhibition (e.g., dihydrofolate reductase) via acrylamido-thiophene interactions .

Advanced: How do SAR studies guide substituent modification for enhanced bioactivity?

Answer:

  • Electron-withdrawing groups : 4-Hydroxy-3-methoxyphenyl substituents increase antibacterial potency (MIC: 2–4 µg/mL) compared to unsubstituted analogs .
  • Steric effects : Bulky groups (e.g., isopropoxy) may hinder target binding, requiring molecular dynamics simulations to optimize substituent placement .

Basic: What are common purification challenges, and how are they addressed?

Answer:

  • Low solubility : Use mixed solvents (e.g., benzene:ethyl acetate, 4:1) for recrystallization .
  • Byproduct removal : Gradient HPLC (30%→100% MeCN) separates acrylamido derivatives from unreacted starting materials .

Advanced: What computational methods predict biological target interactions?

Answer:

  • Molecular docking : AutoDock Vina models compound binding to enzymes (e.g., E. coli FabH) via hydrogen bonds with cyano/amide groups .
  • QSAR models : Hammett constants (σ) correlate substituent electronic effects with bioactivity trends .

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